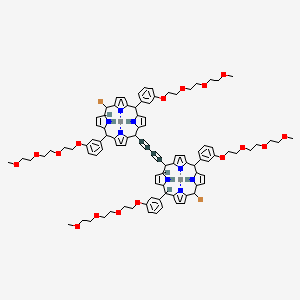

Dibromo ZINC porphyrin dimer

Description

Structure

2D Structure

Properties

IUPAC Name |

dizinc;5-bromo-15-[4-[15-bromo-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H112Br2N8O16.2Zn/c1-107-37-41-111-45-49-115-53-57-119-69-15-7-11-65(61-69)91-79-25-21-75(99-79)73(76-22-26-80(100-76)92(84-30-34-88(104-84)95(97)87-33-29-83(91)103-87)66-12-8-16-70(62-66)120-58-54-116-50-46-112-42-38-108-2)19-5-6-20-74-77-23-27-81(101-77)93(67-13-9-17-71(63-67)121-59-55-117-51-47-113-43-39-109-3)85-31-35-89(105-85)96(98)90-36-32-86(106-90)94(82-28-24-78(74)102-82)68-14-10-18-72(64-68)122-60-56-118-52-48-114-44-40-110-4;;/h7-18,21-36,61-64,73-75,77,79,81,84,86,88,90-96,99,101,104,106H,37-60H2,1-4H3;;/q-4;2*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCWVQAKZHEJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)Br)C7=CC(=CC=C7)OCCOCCOCCOC)C#CC#CC8C9C=CC(N9)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C8[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)Br)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H112Br2N8O16Zn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1924.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibromo Zinc Porphyrin Dimers

Design Principles for Covalently Linked Porphyrin Dimers

The architecture of a porphyrin dimer is fundamentally dictated by the nature of the covalent linkage between the two macrocycles. This linkage influences the spatial orientation of the porphyrin units relative to each other, which in turn governs the electronic communication and energy transfer between them. The design of this linker is therefore a critical first step in the synthesis of a porphyrin dimer with desired properties. Two primary strategies are employed in the design of these linkers: the use of rigid or flexible spacers and the method of attachment to the porphyrin core.

Rigid and Flexible Linker Strategies

The choice between a rigid and a flexible linker has profound implications for the conformational freedom of the resulting dimer.

Rigid Linkers: These linkers are typically composed of conjugated systems, such as aromatic groups or alkynes, which restrict the movement of the porphyrin units. This rigidity ensures a well-defined distance and orientation between the two macrocycles, which is crucial for predictable and controlled electronic interactions. The use of rigid linkers can facilitate strong electronic coupling, leading to significant changes in the absorption and emission spectra of the dimer compared to the monomer. Examples of rigid linkers include phenylene, biphenylene, and ethynylene bridges.

Flexible Linkers: In contrast, flexible linkers, often composed of alkyl chains or other saturated moieties, allow for a greater degree of conformational freedom. This can lead to a variety of spatial arrangements of the porphyrin units, which may be desirable for certain applications where dynamic behavior is important. However, this flexibility can also make it more challenging to predict and control the electronic properties of the dimer.

| Linker Type | Common Examples | Key Characteristics |

| Rigid | Phenyl, Biphenyl, Naphthyl, Ethynyl (B1212043) | Fixed distance and orientation, Strong electronic coupling, Predictable geometry |

| Flexible | Alkyl chains (e.g., ethane, propane), Ether chains | Conformational freedom, Weaker electronic coupling, Dynamic structures |

Direct Fusion and Bridging Approaches

Beyond the nature of the linker, the method of attaching the porphyrin units to each other is a key design consideration.

Bridging Approaches: This is the more common strategy, where a separate molecular entity (the linker) is used to connect the two porphyrin macrocycles. The linker can be attached at various positions on the porphyrin ring, most commonly at the meso-positions. The length and chemical nature of the bridging group can be systematically varied to fine-tune the properties of the dimer.

Direct Fusion: In this approach, the porphyrin rings are directly fused together, sharing one or more peripheral bonds. This creates a highly conjugated, planar system with very strong electronic communication between the porphyrin units. Direct fusion can be achieved through oxidative coupling reactions of the porphyrin monomers. The resulting fused dimers often exhibit dramatically red-shifted absorption spectra, indicating a significantly reduced HOMO-LUMO gap. These fused systems can be considered as a single, larger aromatic system rather than two distinct but interacting units.

Synthetic Routes for Porphyrin Monomer Precursors

The synthesis of the dibromo zinc porphyrin dimer begins with the preparation of the corresponding monomeric porphyrin precursor. This precursor must be functionalized with bromine atoms at specific positions to enable the subsequent dimerization reaction. The synthesis of these monomers typically involves the construction of the porphyrin macrocycle from smaller pyrrolic subunits, followed by the introduction of the desired bromo-substituents.

Functionalization of Pyrroles and Dipyrromethanes

The foundation of porphyrin synthesis lies in the chemistry of pyrrole (B145914) and its derivatives. The most common methods for constructing the porphyrin macrocycle involve the condensation of pyrroles and aldehydes, or the reaction of dipyrromethanes with aldehydes or other dipyrromethane derivatives.

To create porphyrins with specific substitution patterns, it is often necessary to start with functionalized pyrroles or dipyrromethanes. For instance, to synthesize a porphyrin with aryl groups at the meso-positions, the corresponding aromatic aldehyde is used in the condensation reaction. Similarly, substituents can be introduced at the β-positions of the pyrrole rings before the macrocycle is formed.

A key intermediate in the synthesis of many meso-substituted porphyrins is the dipyrromethane. These molecules consist of two pyrrole rings linked by a methylene (B1212753) bridge and can be synthesized by the acid-catalyzed reaction of pyrrole with an aldehyde. By using a brominated aldehyde, for example, a dipyrromethane with a bromo-functionalized meso-aryl group can be prepared, which can then be used to construct the desired porphyrin monomer.

Introduction of Bromo-Substituents

Once the porphyrin macrocycle has been synthesized, the next step is the introduction of the bromine atoms. This is typically achieved through electrophilic halogenation reactions. The position of bromination (meso- or β-position) can be controlled by the choice of porphyrin precursor and the reaction conditions.

Meso-Bromination: To introduce bromine atoms at the meso-positions, a porphyrin with unsubstituted meso-positions is treated with a brominating agent. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). The reaction is typically carried out in a chlorinated solvent such as chloroform or dichloromethane, often in the presence of a radical initiator or under photochemical conditions. The number of bromine atoms introduced can be controlled by the stoichiometry of the NBS used. For example, the synthesis of a 5,10-dibromo-15,20-diarylporphyrin can be achieved by treating the corresponding 5,15-diarylporphyrin with two equivalents of NBS.

β-Bromination: Bromination at the β-positions of the pyrrole rings can also be achieved using NBS, often under more forcing conditions or with a different catalyst. The reactivity of the β-positions can be influenced by the substituents at the meso-positions and the metal coordinated in the porphyrin core.

The synthesis of a specific dibrominated zinc porphyrin monomer, [5,10-dibromo-15,20-bis(4-methylphenyl)porphyrinato]zinc(II), serves as a representative example. This compound is prepared by the metallation of the corresponding free-base porphyrin, 5,10-dibromo-15,20-bis(4-methylphenyl)porphyrin, with a zinc salt such as zinc acetate.

| Bromination Reagent | Typical Position of Bromination | Reaction Conditions |

| N-Bromosuccinimide (NBS) | meso-positions | Chloroform/Dichloromethane, Room temperature or reflux |

| N-Bromosuccinimide (NBS) | β-positions | Harsher conditions, sometimes with pyridine (B92270) |

| Bromine (Br₂) | Can be less selective | Varies depending on substrate |

Dimerization Reactions and Linkage Formation

The final and most critical step in the synthesis of a this compound is the coupling of two brominated porphyrin monomers. This reaction forms the covalent linkage between the two macrocycles. The most widely used and versatile method for this transformation is palladium-catalyzed cross-coupling.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. In the context of porphyrin dimer synthesis, these reactions are used to couple a bromo-porphyrin with another functionalized porphyrin or a linker molecule.

A particularly effective method for the direct dimerization of meso-bromoporphyrins is a palladium-catalyzed process that leads to a highly regioselective meso-β coupling. This reaction involves the use of a palladium catalyst, such as one based on palladium(II) acetate, in the presence of a suitable ligand and base. The reaction proceeds through an oxidative addition of the palladium catalyst to the carbon-bromine bond of the porphyrin, followed by a C-H activation step at the β-position of a second porphyrin molecule, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these dimerization reactions. The presence of the zinc metal in the porphyrin core can influence the reactivity of the macrocycle and the efficiency of the coupling reaction.

| Dimerization Reaction | Catalyst/Reagents | Type of Linkage Formed |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C single bond |

| Stille Coupling | Pd catalyst, organostannane | C-C single bond |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | C-C triple bond |

| Direct C-H Arylation | Pd catalyst, base | C-C single bond (meso-β) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis. acs.orgmdpi.com These methods have been extensively applied to the synthesis of porphyrin arrays, offering high efficiency and functional group tolerance under relatively mild conditions. acs.orgmdpi.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com This strategy is highly effective for linking porphyrin macrocycles, often starting from brominated porphyrin precursors. acs.org

The Suzuki-Miyaura coupling reaction is a cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organoboron compound with an organic halide. mdpi.com In porphyrin chemistry, this reaction is frequently used to synthesize meso-meso, meso-β, or β-β directly linked porphyrin dimers. acs.org The synthesis typically involves the coupling of a bromoporphyrin with a porphyrin boronic acid or boronate ester. researchgate.net This methodology has proven effective for creating a diverse range of porphyrin arrays with controlled structures. researchgate.net For instance, meso–meso directly linked hybrid porphyrin dimers have been synthesized in high yields via the Pd-catalyzed Suzuki–Miyaura coupling of a meso-bromoporphyrin with a porphyrin boronic acid derivative. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and minimizing side reactions. acs.org

| Reactant A | Reactant B | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5,15-Dibromoporphyrin | 2,5-Diborylpyrrole | Pd(PPh3)4 | K3PO4 | Variable | acs.org |

| meso-Bromoporphyrin | Porphyrin Boronic Acid | (dppf)PdCl2 | Cs2CO3 | Up to 95% | acs.org |

| β-Bromoporphyrin | β-Porphyrinyl Boronate | Pd(PPh3)4 | K2CO3 | Good | researchgate.net |

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing acetylene- or butadiyne-bridged porphyrin dimers, which exhibit strong electronic communication between the macrocycles. acs.orgnih.gov The synthesis involves coupling a meso- or β-ethynylporphyrin with a corresponding bromoporphyrin. acs.org A modified Sonogashira procedure involves the in situ liberation of the terminal alkyne from its trimethylsilyl (TMS)-protected form, which can improve yields by keeping the concentration of the unprotected, and often unstable, alkyne low during the reaction. acs.org This method has been successfully used to prepare various linear and cyclic acetylene-bridged porphyrin arrays. acs.orgnih.gov

| Reactant A | Reactant B | Catalyst System | Solvent/Base | Key Feature | Reference |

|---|---|---|---|---|---|

| meso-Ethynyl Ni(II) Porphyrin | Diiodophenylene | PdCl2(PPh3)2/CuI | Et3N/Toluene | Synthesis of diethynylphenylene-bridged dimers | acs.org |

| 5-Bromo-10,20-dimesitylporphyrinatozinc(II) | 5'-Ethynyl-10',20'-dimesitylporphyrinatozinc(II) | Pd(PPh3)4/CuI | THF/diisopropylamine | Synthesis of butadiyne-linked dimers | nih.gov |

| TMS-alkyne Porphyrin | Aryl Halide Porphyrin | Pd(0) catalyst | Amine Base | In situ deprotection of TMS-alkyne | acs.org |

Oxidative Coupling Methodologies

Oxidative coupling provides a direct route to form covalent bonds between porphyrin macrocycles, often at the meso or β positions. These reactions typically proceed through the generation of porphyrin radical cations or dications, which then undergo self-coupling or react with other nucleophiles. researchgate.net Various oxidizing agents have been employed to facilitate these transformations, leading to doubly or triply linked porphyrin dimers. nih.govrsc.org An efficient method for this transformation utilizes iron(III) triflate (Fe(OTf)₃) as the oxidant. rsc.org Electrochemical methods can also be used to generate the necessary oxidized porphyrin intermediates, offering a clean alternative that avoids chemical oxidants. researchgate.net

The Glaser coupling is one of the oldest coupling reactions, traditionally used for the oxidative homocoupling of terminal alkynes to form symmetric diynes (butadiynes), typically using a copper(I) salt and an oxidant like oxygen. wikipedia.org In the context of porphyrin chemistry, Glaser-type homocoupling is a critical method for synthesizing butadiyne-linked porphyrin dimers. This reaction is often observed as a competing side reaction during Sonogashira couplings but can be utilized as the primary synthetic route. nih.gov The Hay coupling, a variant of the Glaser coupling, uses a Cu(I)-TMEDA complex as a catalyst with oxygen (air) as the oxidant. wikipedia.org This methodology has been instrumental in the synthesis of hydrophilic, butadiyne-linked conjugated zinc porphyrin dimers designed for photodynamic therapy. nih.gov

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize porphyrin macrocycles and link them together. acs.org This strategy is particularly effective for electron-deficient porphyrins, such as those bearing nitro or multiple halogen substituents. nih.gov The reaction involves the attack of a nucleophile on the porphyrin ring, followed by the displacement of a leaving group. Porphyrins can readily undergo SNAr reactions with organolithium reagents, preferentially at the meso-positions. acs.org This method can be highly versatile, allowing for the sequential introduction of different substituents. acs.org In the synthesis of dimers, a porphyrin bearing a nucleophilic group can react with another porphyrin substituted with a suitable leaving group (like a halogen). The zinc(II) complex of a porphyrin has been shown to be a suitable substrate for SNAr reactions, for example in the synthesis of glycoporphyrins. nih.gov

Metal-Mediated Cyclization and Oligomerization

Metal ions can play a crucial role in directing the synthesis of complex, multi-porphyrin architectures. In template-directed synthesis, the coordination of ligands on porphyrin monomers to a central metal ion or a template molecule brings the reactive sites into close proximity, facilitating efficient cyclization or oligomerization. nih.govrsc.org The coordination of zinc within the porphyrin core is particularly useful for this purpose, as zinc porphyrins readily bind axial ligands like pyridines. rsc.org This strategy has been elegantly used to synthesize porphyrin nanorings, where linear porphyrin oligomers are bent into cyclic conformations by binding to oligo-pyridine templates, followed by a final ring-closing coupling reaction. nih.gov Even weak interactions, such as those between copper(II) porphyrins and pyridine ligands, can be harnessed within a multi-porphyrin system containing zinc centers due to chelate cooperativity. rsc.org This approach allows for the construction of large, well-defined porphyrin arrays with specific topologies. acs.org The oligomerization can also be driven by the inherent reactivity of metal-ligand bonds under certain conditions, leading to the formation of dimers or larger assemblies. nih.gov

Zinc Metallation Procedures and Optimization

The insertion of a zinc ion into the core of a dibromo porphyrin dimer is a critical step in the synthesis of the target compound. This process, known as metallation, is typically achieved by treating the free-base porphyrin with a zinc salt. The efficiency of this reaction can be influenced by several factors, including the choice of zinc salt, solvent, temperature, and reaction time.

One of the most common and effective methods for the zincation of porphyrins is the use of zinc acetate, often in a solvent such as chloroform, dichloromethane (DCM), or dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating. The progress of the metallation can be conveniently monitored by UV-vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin in the visible region of the spectrum collapse into two bands upon successful insertion of the zinc ion, accompanied by a slight red-shift of the Soret band.

Optimization of the zinc metallation process involves adjusting reaction conditions to maximize the yield and minimize reaction time. Key parameters that are often varied include:

Zinc Salt: Zinc acetate (Zn(OAc)₂) is widely used due to its solubility and reactivity. Other zinc salts such as zinc chloride (ZnCl₂) or zinc acetylacetonate (Zn(acac)₂) can also be employed.

Solvent: The choice of solvent is crucial. Chloroform and methanol mixtures are often effective, as methanol can help to dissolve the zinc salt. DMF is another common solvent, particularly for less soluble porphyrins, and the reaction can be heated to increase the rate.

Temperature: While many zinc metallations proceed efficiently at room temperature, heating can significantly accelerate the reaction. However, excessive heat should be avoided to prevent degradation of the porphyrin.

Concentration: The concentration of the reactants can influence the reaction rate. A higher concentration of the zinc salt is often used to drive the reaction to completion.

| Entry | Zinc Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Zn(OAc)₂ | CHCl₃/MeOH | 25 | 4 | 85 |

| 2 | Zn(OAc)₂ | DMF | 80 | 1 | 95 |

| 3 | ZnCl₂ | CHCl₃/MeOH | 25 | 12 | 70 |

| 4 | Zn(acac)₂ | DCM | 40 | 3 | 92 |

The data in Table 1, based on typical laboratory findings, illustrates that using zinc acetate in DMF at an elevated temperature can lead to a high yield in a relatively short amount of time. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) and UV-vis spectroscopy until the disappearance of the free-base porphyrin starting material. Upon completion, the reaction mixture is typically washed with water to remove excess zinc salt and the solvent is removed under reduced pressure to yield the this compound.

Post-Synthetic Functionalization and Derivatization (beyond basic bromine)

The bromine atoms on the this compound serve as versatile handles for a wide range of post-synthetic functionalization reactions. This allows for the introduction of various organic moieties to tailor the photophysical, electronic, and chemical properties of the dimer. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of carbon-carbon bonds. In the context of dibromo zinc porphyrin dimers, this reaction can be used to couple the brominated positions with a variety of organoboron reagents, such as boronic acids or boronic esters. This enables the introduction of aryl, heteroaryl, or vinyl groups.

A typical Suzuki-Miyaura coupling reaction on a this compound involves the following components:

Substrate: The this compound.

Organoboron Reagent: An arylboronic acid or ester.

Palladium Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

Base: An inorganic base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent: A suitable solvent system, often a mixture of toluene and water or DMF and water.

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. For instance, the reactivity of the two bromine atoms can sometimes be controlled to allow for stepwise functionalization, leading to asymmetrically substituted dimers.

| Entry | Organoboron Reagent | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 85 |

| 4 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 79 |

Other Palladium-Catalyzed Reactions:

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can also be utilized for the functionalization of dibromo zinc porphyrin dimers. These include:

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, leading to the formation of ethynyl-linked porphyrin structures.

Heck Coupling: This reaction can be used to introduce alkene functionalities.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups.

These post-synthetic modifications significantly expand the chemical space accessible from a single this compound precursor, enabling the development of new materials with tailored properties for a wide range of applications.

Advanced Structural Investigations and Conformational Dynamics

Analysis of Inter-Porphyrin Orientations and Distances

The relative orientation and separation of the two porphyrin macrocycles are fundamental structural parameters. These parameters are primarily influenced by the nature of the covalent linkage and the surrounding environment.

Cofacial arrangements, where the two porphyrin planes are positioned in a parallel or near-parallel fashion, are of significant interest due to their relevance in mimicking natural systems like the "special pair" in photosynthetic reaction centers. nih.gov In these configurations, the inter-porphyrin distance is a key factor influencing electronic communication between the two rings. For instance, studies on cofacially linked zinc porphyrin dimers have shown that the distance between the planes can be around 3.2 Å, which is shorter than that observed in free-base porphyrin dimers (3.4 Å). nih.govacs.org This closer proximity is attributed to the interaction between the zinc metal center and the nitrogen atoms of the neighboring porphyrin's pyrrole (B145914) rings. nih.govacs.org This interaction can cause the zinc atom to be pulled slightly out of the porphyrin plane, leading to a doming of the macrocycle. nih.govacs.org

The synthesis of cofacial porphyrin dimers can be achieved through various strategies, including the use of rigid linkers like 1,2-phenylene bridges. acs.org Such linkers restrict conformational heterogeneity and allow for precise control over the lateral shift between the macrocycles. acs.org The degree of lateral shift, in turn, significantly impacts the electronic coupling between the porphyrin units. acs.org Even subtle changes in the interporphyrin connectivity can alter the extent of electronic communication. acs.org Noncovalent cofacial porphyrin dimers have also been generated through coordination-directed self-assembly, where the addition of a metal ion like Zn²⁺ induces the formation of a face-to-face dimer. researchgate.net

| Dimer System | Inter-Porphyrin Distance (Å) | Linker Type | Reference |

| Zinc Porphyrin Dimer | ~3.2 | Covalent/Noncovalent | nih.govacs.org |

| Free-Base Porphyrin Dimer | ~3.4 | Covalent | nih.govacs.org |

| 1,2-biphenylene-bridged porphyrin dimer | Not specified | 1,2-biphenylene | nih.gov |

| Xanthene and dibenzofuran (B1670420) anchored bisporphyrins | ~4 | Xanthene/Dibenzofuran | nih.gov |

This table presents a summary of inter-porphyrin distances observed in different porphyrin dimer systems.

Besides the cofacial arrangement, dibromo zinc porphyrin dimers can adopt other geometries, such as edge-to-edge or tilted conformations. These alternative orientations are often dictated by the length and flexibility of the linker connecting the two porphyrin units. For instance, porphyrin dimers linked by flexible chains can exist in a conformational equilibrium between open and closed forms. jlu.edu.cn In such systems, the formation of a "sandwich" complex with a bidentate ligand like 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO) is possible when the linker is sufficiently long, indicating a geometry where the porphyrin cavities are accessible. jlu.edu.cn The specific geometry adopted by the dimer has a profound impact on its properties. For example, the selectivity of the oxygen reduction reaction catalyzed by cofacial porphyrin prisms has been shown to be critically dependent on the geometry, with an offset between the porphyrin faces influencing the reaction pathway. researchgate.net

Influence of Linker Moiety on Dimer Conformation

Studies have shown that varying the linker can dramatically alter the electrical and thermoelectric properties of zinc porphyrin dimers. researchgate.net For instance, a subtle change in the linker structure, such as using an ethynyl (B1212043) linker versus a vinylene linker, can lead to a more twisted backbone conformation. researchgate.net This twisting can, in turn, affect the aggregation properties of the dimer. researchgate.net The length of a flexible alkoxyl chain linker has been shown to influence the conformational equilibrium, with longer chains favoring a "closed" conformation where the porphyrin rings are in closer proximity. jlu.edu.cn The use of rigid linkers, such as those based on α,α'-dibromo-o-xylene, can lead to the formation of dimer structures with high yields. researchgate.net Furthermore, the point of attachment of the linker to the porphyrin macrocycle (e.g., meso-meso, meso-β, or β-β) is a critical factor that dictates the relative orientation of the two rings. nih.govnih.gov

Non-Covalent Interactions within Dimeric Systems

In addition to the covalent linker, non-covalent interactions are crucial in stabilizing the three-dimensional structure of dibromo zinc porphyrin dimers and influencing their conformational preferences.

Pi-pi stacking interactions are a dominant force in the association of aromatic systems like porphyrins. In cofacial zinc porphyrin dimers, these interactions contribute significantly to the stability of the dimeric structure and facilitate electronic communication between the porphyrin rings. nih.gov The magnitude of the pi-pi interaction is influenced by the metallation of the porphyrin; for instance, complexation with zinc has been shown to increase the magnitude of these interactions. jlu.edu.cn Theoretical studies have quantified the binding energies in zinc porphyrin dimers, with metal complexation increasing the binding energy by approximately -6 to -8 kcal/mol. nih.govacs.org The formation of supramolecular complexes between porphyrin dimers and other molecules, such as fullerenes, is also driven by pi-pi interactions. acs.org The strength of these interactions is highly dependent on the relative orientation of the porphyrin rings, with parallel-stacked orientations generally being more stable than T-shaped structures. rsc.org

| Interaction Type | Estimated Energy (kcal/mol) | System | Reference |

| Metal Complexation Contribution | -6 to -8 | Zinc Porphyrin Dimer | nih.govacs.org |

| Keto and Hydroxy Group Contribution | -10 to -15 | Substituted Zn-Chlorin Dimer | chemrxiv.org |

| Metal/Cation-π Interaction | -6 to -13 | Porphyrin-Protein Complexes | rsc.org |

| π-π Interaction | -0.5 to -2.0 | Porphyrin-Protein Complexes | rsc.org |

This table provides an overview of the estimated energies for various non-covalent interactions in porphyrin systems.

Steric hindrance arising from bulky substituents on the porphyrin periphery or the linker itself can impose significant conformational restrictions. These steric clashes can prevent the porphyrin rings from adopting a perfectly cofacial arrangement, leading to twisted or tilted geometries. nih.gov For example, in directly linked zinc(II) porphyrin dimers, a small interporphyrin steric hindrance can allow for torsional motion around the direct linkage in the excited state. nih.gov The introduction of various substituent groups can have both chemical and sterical contributions to the dimer interaction energies. nih.govacs.org The interplay between attractive pi-pi stacking forces and repulsive steric interactions ultimately dictates the final, lowest-energy conformation of the dibromo zinc porphyrin dimer.

Dynamic Conformational Equilibrium Studies

The conformational landscape of porphyrin dimers, including dibromo ZINC porphyrin dimers, is often characterized by a dynamic equilibrium between different spatial arrangements. This equilibrium is influenced by several factors, including the nature of the linker connecting the two porphyrin units, the solvent environment, and the presence of coordinating species.

In covalently linked porphyrin dimers, the length and flexibility of the linker play a critical role in determining the predominant conformation. jlu.edu.cn Studies on a series of porphyrin dimers with an O(CH2)nO chain have shown that as the length of the alkyl chain increases, the conformational equilibrium shifts towards a "closed" conformation, where the two porphyrin rings are in close proximity. jlu.edu.cn The metallation with zinc, while increasing the magnitude of the π-π interactions between the porphyrin rings, does not fundamentally alter this conformational equilibrium. jlu.edu.cn For instance, a dimer with a C4 chain was found to be optimal for forming a closed conformation. jlu.edu.cn

The choice of solvent and additives can also critically affect the conformation of dibromo zinc porphyrin dimers. Reaction conditions during synthesis, such as the use of polar solvents, can influence the final conformational state. For example, acidic conditions during cyclization can favor a syn conformation, which is necessary for the formation of certain macrocyclic structures, while specific solvents can reduce side reactions like halogenation.

The dynamic nature of these conformations can be investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide information about the relationship between the conformational equilibrium and structural features like the linker length and metal complexation. jlu.edu.cn

Computational Insights into Dimer Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the geometries and electronic structures of porphyrin dimers. nih.govdntb.gov.ua These theoretical studies provide valuable insights that complement experimental findings and help in the rational design of new porphyrin-based materials. nih.gov

For zinc porphyrin dimers, computational studies have been employed to investigate the intermolecular interactions that govern their formation and stability. nih.govresearchgate.net These interactions include π-π stacking, hydrogen bonding, and metal-ligand coordination. researchgate.net Theoretical models have shown good agreement with experimental crystal structures, validating the accuracy of the computational methods used. nih.gov

DFT calculations allow for the optimization of dimer geometries and the calculation of binding energies. researchgate.net For instance, the B97M-rV/def2-TZVP level of theory has been identified as providing a good balance between accuracy and computational cost for determining the geometries and interaction energies of zinc porphyrin dimers. researchgate.net Such calculations have revealed that the formation of a dimer from two monomers involves geometric relaxation, and ignoring this can lead to inaccuracies in the calculated binding energies. nih.gov

The table below summarizes key computational parameters and findings for zinc porphyrin dimers, which are relevant for understanding the properties of the dibromo variant.

| Computational Parameter | Finding | Significance for this compound |

| Optimized Geometry | Computed geometries show good agreement with crystal structures. nih.gov | Provides confidence in using computational methods to predict the 3D structure of dibromo ZINC porphyrin dimers. |

| Interaction Energies | Metal complexation with zinc increases dimer stability by -6 to -8 kcal/mol. researchgate.net | The zinc center in the dibromo dimer plays a crucial role in its formation and stability. |

| Effect of Substituents | The nature of meso-substituents can induce deformations in the porphyrin macrocycle. nih.gov | The bromo-substituents are expected to influence the planarity and electronic properties of the porphyrin rings. |

| Solvent Effects | Solvent corrections in DFT are necessary to accurately model electronic properties. | The choice of solvent can significantly alter the conformational and electronic behavior of the dimer in solution. |

Mechanistic Elucidation of Electronic and Photophysical Phenomena

Excitonic Coupling in Dimeric Porphyrin Systems

Excitonic coupling is a critical phenomenon in porphyrin dimers, dictating the behavior of their excited states and influencing subsequent energy and electron transfer processes. This coupling arises from the interaction of the transition dipole moments of the individual porphyrin units, leading to the formation of delocalized excitonic states that are spread over both macrocycles. The strength of this coupling is highly dependent on the geometry of the dimer, including the inter-porphyrin distance and their relative orientation.

In covalently linked cofacial zinc-porphyrin dimers, the connectivity between the porphyrin units significantly impacts exciton (B1674681) delocalization. For instance, studies comparing meso-beta linked and meso-meso linked zinc-porphyrin dimers connected by a 1,2-phenylene bridge have demonstrated that subtle structural changes can drastically alter electronic coupling. nih.gov The meso-meso linkage results in stronger electronic coupling and a more delocalized exciton compared to the meso-beta linkage, which exhibits reduced coupling due to a larger lateral shift between the porphyrin macrocycles. nih.gov This difference in coupling directly affects the exciton dynamics, with the strongly coupled dimer exhibiting significantly faster dynamics. nih.gov

The nature of the bridging molecule also plays a crucial role. Butadiyne-linked porphyrin dimers, for example, exhibit new electronic transitions polarized along the long axis of the dimer, which enhances their ability to absorb light over a broader range of the solar spectrum. northwestern.edunih.gov In contrast, acetylene-bridged zinc-porphyrin dimers show that while singlet excitons can be delocalized across the porphyrin rings, the triplet excitons may remain localized on a single macrocycle. nih.gov This highlights that different excited states within the same dimer can exhibit distinct coupling characteristics.

The phenomenon of excitonic coupling can be harnessed for structural analysis. The exciton coupled circular dichroism (CD) method utilizes the interaction between porphyrin chromophores to determine the absolute stereochemistry of molecules. columbia.edu The sensitivity of this method is remarkable, with porphyrins showing a roughly tenfold increase in sensitivity compared to other chromophores and exhibiting coupling over distances as large as 50 Å. columbia.edu

Vibronic coherence, the coupling of electronic and vibrational states, can also play a significant role in the exciton dynamics of these systems. In strongly coupled cofacial zinc-porphyrin dimers, a specific out-of-plane porphyrin ring torsional mode has been identified to couple to the delocalized excitonic states, giving rise to vibronic activity. nih.gov This vibronic coherence has been shown to accelerate exciton relaxation dynamics by a factor of approximately two in the strongly coupled dimer, a phenomenon absent in its weakly coupled counterpart. nih.gov

| Dimer System | Linkage | Excitonic Coupling Strength | Key Observation |

| Cofacial Zn-Porphyrin Dimer | meso-meso phenylene | Strong | Delocalized exciton, fast dynamics, vibronic coherence. nih.gov |

| Cofacial Zn-Porphyrin Dimer | meso-beta phenylene | Weak | Localized exciton, slower dynamics, no vibronic coherence. nih.gov |

| Butadiyne-linked Porphyrin Dimer | Butadiyne | - | New electronic transitions, broad absorption. northwestern.edunih.gov |

| Acetylene-bridged Zn-Porphyrin Dimer | Acetylene | Delocalized (singlet), Localized (triplet) | Decorrelated singlet and triplet exciton delocalization. nih.gov |

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in the formation of a charge-separated state. wikipedia.org In the context of dibromo zinc porphyrin dimers and related systems, PET is a key step in converting light energy into chemical potential, making these molecules promising candidates for applications in artificial photosynthesis and molecular electronics.

The process begins with the absorption of a photon by the porphyrin unit, which promotes an electron to a higher energy orbital. wikipedia.org This excited state can then act as either an electron donor or acceptor. In many dimeric systems, one porphyrin unit acts as the donor and the other, or an attached moiety, acts as the acceptor. The efficiency and dynamics of PET are governed by several factors, including the electronic coupling between the donor and acceptor, the driving force of the reaction, and the reorganization energy associated with the structural changes upon electron transfer.

Intramolecular Electron Transfer Pathways

In porphyrin-based donor-acceptor systems, intramolecular electron transfer can proceed through various pathways, which are largely determined by the nature of the bridging unit connecting the donor and acceptor. The bridge can mediate the electronic coupling between the two moieties, influencing the rate of electron transfer.

Studies on donor-bridge-acceptor systems, where a zinc porphyrin acts as the donor, have shown that the electronic structure of the bridging chromophore can significantly enhance the rate of energy and electron transfer. epa.gov For instance, bridges containing aromatic units like benzene (B151609) and naphthalene (B1677914) show a moderate increase in the transfer rate, while an anthracene (B1667546) bridge leads to the largest increase. epa.gov This is attributed to a mediating effect of the bridge, which is correlated with the energy difference between the excited states of the donor and the bridge. epa.gov

In some systems, the electron transfer pathway can be switched. For example, in a zinc porphyrin triad (B1167595) connected to two different acceptors (pyromellitimide and naphthalene-1,8:4,5-tetracarboxylic acid diimide) via different bridges, the electron transfer path can be controlled by external stimuli. nih.gov In its free form, photoexcitation leads to electron transfer to one acceptor, but upon coordination of a fluoride (B91410) anion to the boronate-ester bridge, the pathway is completely switched to the other acceptor without a significant drop in the rate. nih.gov This demonstrates the potential for creating molecular switches based on controlled intramolecular electron transfer.

Furthermore, the environment can influence the electron transfer pathway. In porphyrin-based metal-organic frameworks (MOFs), the introduction of an electron transfer mediator like thymoquinone (B1682898) can facilitate the electron transfer process from the porphyrin ligand to oxygen, switching the photodynamic therapy mechanism from a Type II to a Type I pathway. nih.gov

Driving Force Dependence and Reorganization Energies

The rate of photoinduced electron transfer is intrinsically linked to the driving force (–ΔG°) of the reaction and the reorganization energy (λ), as described by the Marcus theory of electron transfer. The driving force represents the free energy change associated with the electron transfer process, while the reorganization energy is the energy required to structurally reorganize the donor, acceptor, and surrounding solvent molecules from their equilibrium geometries before electron transfer to the equilibrium geometries after electron transfer.

In cofacial porphyrin dimers, the reorganization energies have been found to be significantly smaller than those of the corresponding porphyrin monomers when compared at the same driving force. nih.gov This reduction in reorganization energy, coupled with a larger driving force due to π-electron delocalization in the dimer radical cations, leads to enhanced electron-transfer properties. nih.gov The reorganization energy in these systems has also been observed to increase linearly with an increase in the driving force of the photoinduced electron transfer, which corresponds to an increase in the donor-acceptor distance. nih.gov

The relationship between the electron transfer rate constant and the driving force can be visualized in a Marcus plot. Studies on porphyrin-fullerene dyads and triads have provided clear evidence for intramolecular charge recombination occurring in both the normal and the inverted regions of the Marcus parabola. ewha.ac.kr In the normal region, the rate of electron transfer increases with increasing driving force, while in the inverted region, the rate surprisingly decreases as the driving force becomes very large. The reorganization energy and the electronic coupling matrix element can be evaluated from these plots. ewha.ac.kr

Charge Separation and Recombination Dynamics

Following photoinduced electron transfer, a charge-separated state is formed, consisting of a radical cation of the donor and a radical anion of the acceptor. The lifetime of this charge-separated state is crucial for the efficiency of any subsequent chemical processes. The charge-separated state can decay back to the ground state through a process called charge recombination. For efficient energy conversion, fast charge separation and slow charge recombination are desired.

In cofacial porphyrin dimers, photoinduced electron transfer from the triplet excited states to an electron acceptor is significantly accelerated compared to the corresponding monomer, while the back electron transfer (charge recombination) is decelerated. nih.gov This favorable dynamic is attributed to the π-π interactions between the porphyrin rings. nih.gov

The dynamics of charge separation and recombination are often studied using time-resolved transient absorption spectroscopy. For example, in a zinc porphyrin-diiron hydrogenase model complex, selective photoexcitation of the zinc porphyrin leads to ultrafast charge separation with a time constant of 12-24 picoseconds, followed by charge recombination on the nanosecond timescale (3.0-57 ns), depending on the solvent. nih.gov

In some systems, like directly linked zinc-porphyrin-imide dyads, charge separation can occur from a higher excited state (the second singlet excited state), followed by hot charge recombination into the first singlet excited state. nih.gov This indicates that the relaxation processes can be complex and involve multiple excited states. The lifetime of the charge-separated state can be remarkably long in certain systems. In a ferrocene-zinc porphyrin-C60 triad, the lowest lying charge-separated state has been generated with a quantum yield close to unity and exhibits a lifetime as long as 16 microseconds. ewha.ac.kr

Role of Bridging Units in Electron Transfer Mediation

The bridging unit that covalently links the donor and acceptor moieties in a porphyrin dimer plays a pivotal role in mediating the electron transfer process. The chemical nature, length, and conformation of the bridge directly influence the electronic coupling between the donor and acceptor, thereby affecting the rate and efficiency of electron transfer.

Different types of bridging units can facilitate electron transfer through different mechanisms. For instance, in dyads where zinc porphyrin and dithiaporphyrin are linked by a diphenylethyne bridge, the energy transfer process is thought to occur via a through-bond super-exchange mechanism. rsc.org In contrast, when a phenylene bridge is used, a through-space multipole resonance interaction plays a more significant role. rsc.org

The electronic structure of the bridge is also a key factor. Studies have shown that bridging chromophores with extended π-systems, such as benzene, naphthalene, and anthracene, can enhance the rate of energy transfer compared to a non-conjugated bridge like bicyclo[2.2.2]octane. epa.gov This enhancement is attributed to a mediating effect of the bridging chromophore. epa.gov

Furthermore, the bridge can be designed to be an active component that can be switched to control the electron transfer process. For example, quinonoid units incorporated as bridges can have their electronic communication between porphyrin units modulated by quinonoid/benzenoid conversion through chemical or electrochemical means. researchgate.net Similarly, boronate-ester bridges, being Lewis acidic, allow for the regulation of intramolecular electron transfer upon coordination with a base. nih.gov This demonstrates the potential for creating sophisticated molecular wires with switchable conductance states.

Intramolecular Energy Transfer (EnT) Mechanisms

Intramolecular energy transfer (EnT) is a process where excitation energy is transferred from a photoexcited donor chromophore to an acceptor chromophore within the same molecule. This process is fundamental to the light-harvesting functions of natural and artificial photosynthetic systems. In dibromo zinc porphyrin dimers and related multi-porphyrin assemblies, EnT is a key mechanism for directing absorbed light energy to a specific location, such as a reaction center.

The efficiency and mechanism of EnT are governed by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, their relative orientation, and the electronic coupling between them. Two primary mechanisms for EnT are the Förster resonance energy transfer (FRET) and the Dexter electron exchange.

In many porphyrin dimer systems, particularly those with a significant distance between the chromophores, the Förster mechanism, which is a through-space dipole-dipole interaction, is dominant. However, the nature of the bridging ligand can significantly influence the EnT rate. For instance, in donor-bridge-acceptor systems with a zinc porphyrin donor and a free base porphyrin acceptor, the rate of singlet energy transfer can be enhanced by the bridging chromophore. epa.gov While a bicyclo[2.2.2]octane bridge does not significantly enhance the transfer rate beyond what is expected from the Förster theory, aromatic bridges like benzene, naphthalene, and especially anthracene, show a marked increase. epa.gov This suggests a mediating effect of the bridge, likely involving a through-bond mechanism that supplements the through-space interaction.

In dyads of zinc porphyrin and dithiaporphyrin linked by different bridges, the EnT dynamics are also bridge-dependent. rsc.org A diphenylethyne bridge appears to facilitate energy transfer via a through-bond super-exchange mechanism, whereas a phenylene bridge favors a through-space multipole resonance interaction. rsc.org

The distance dependence of EnT has been clearly demonstrated in self-assembled prismatic structures where butadiyne-linked porphyrin dimers form the faces of the prisms. northwestern.edunih.gov Efficient through-space energy transfer occurs between the macrocyclic dimers within these prisms, and by varying the size of the prisms using ligands with different arm lengths, the distance dependence of the energy transfer can be systematically studied. northwestern.edunih.gov

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer is a non-radiative process based on the dipole-dipole coupling between a donor and an acceptor molecule. youtube.com Its efficiency is exquisitely sensitive to the distance between the two chromophores, typically following a 1/r⁶ relationship, making it a "spectroscopic ruler" for measuring intramolecular distances. youtube.comnih.gov In zinc porphyrin dimers, FRET is a significant pathway for singlet energy transfer, particularly when the porphyrin units are separated by a flexible or non-conjugated linker. acs.org

The zinc porphyrin (ZnP) chromophore can act as an effective FRET donor or acceptor. nih.govnih.gov For FRET to occur efficiently, there must be a substantial overlap between the emission spectrum of the donor porphyrin and the absorption spectrum of the acceptor porphyrin. youtube.com Studies on various porphyrin-based systems have demonstrated that both donor quenching and acceptor-sensitized emission can be monitored to accurately determine FRET efficiency. nih.gov In a dibromo zinc porphyrin dimer, where the two porphyrin units are identical, efficient energy migration between the two moieties can occur, facilitating the delocalization of the excitation energy over the dimeric structure. The efficiency of this process can be calculated from the excited-state lifetimes of the donor in the presence (τDA) and absence (τD) of the acceptor. kaist.ac.kr

Dexter Energy Transfer

In contrast to the long-range FRET mechanism, Dexter Energy Transfer is a short-range process that relies on the overlap of the electron wavefunctions of the donor and acceptor. libretexts.orgwikipedia.org It is essentially a double electron exchange: an excited electron from the donor tunnels to the acceptor's lowest unoccupied molecular orbital (LUMO), while an electron from the acceptor's highest occupied molecular orbital (HOMO) simultaneously tunnels to the donor's HOMO. youtube.com This mechanism is dominant at very short distances, typically less than 10 Å, and its rate decays exponentially with increasing separation. libretexts.orgwikipedia.org

In covalently linked or co-facially arranged dibromo zinc porphyrin dimers, where the porphyrin rings are in close proximity, the Dexter mechanism can play a significant role in both singlet and triplet energy transfer. acs.orgyoutube.com For systems connected by a π-conjugated bridge, the distinction between Förster and Dexter mechanisms can become blurred, as the bridge can mediate a long-range "superexchange" interaction that has characteristics of both. acs.org The requirement of orbital overlap makes the Dexter mechanism highly sensitive to the relative orientation of the two porphyrin rings. youtube.com

Triplet Energy Transfer

Triplet energy transfer (TET) is a critical process in applications such as photodynamic therapy and photocatalysis, as it leads to the formation of long-lived triplet states. researchgate.netacs.org These triplet states can then transfer their energy to molecular oxygen to generate highly reactive singlet oxygen or participate in electron transfer reactions. researchgate.net TET in porphyrin dimers typically occurs via the Dexter mechanism, as the transition from a singlet to a triplet state is spin-forbidden, making the Coulombic interaction of the Förster mechanism inefficient. youtube.com

The presence of bromine atoms in the this compound is expected to significantly influence triplet state dynamics due to the "heavy-atom effect." The strong spin-orbit coupling introduced by the heavy bromine atoms enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This effect generally leads to a decrease in fluorescence quantum yield and a corresponding increase in the triplet quantum yield. researchgate.net Studies on various metalloporphyrins have shown that triplet-state lifetimes decrease with the increasing spin-orbital coupling constant of the central metal ion or heavy-atom substituents. researchgate.net In acetylene-bridged zinc porphyrin dimers, time-resolved EPR spectroscopy has revealed that the triplet excitons can remain localized on one of the porphyrin subunits, even when the singlet excitons are delocalized. nih.gov

Excited State Dynamics and Lifetimes

The deactivation of the excited states of dibromo zinc porphyrin dimers involves a cascade of ultrafast processes. Following excitation to the intense Soret band (S₂), the molecule typically undergoes very rapid internal conversion to the lowest excited singlet state (S₁) on a femtosecond to picosecond timescale. rsc.orgnih.gov The subsequent relaxation from the S₁ state occurs on a longer timescale and involves several competing pathways: fluorescence (radiative decay back to the ground state), non-radiative decay, and intersystem crossing to the triplet manifold (T₁).

In a study of dimeric zinc porphyrin molecules with a diketopyrrolopyrrole spacer, global analysis of transient absorption data revealed several lifetime components: an ultrafast component (230–560 fs) attributed to internal conversion, a picosecond component (10–27 ps) assigned to vibrational relaxation, and a longer component (200–350 ps) corresponding to relaxation from the lowest excited singlet state. rsc.org The presence of dibromo substituents would likely shorten the S₁ lifetime due to the enhanced ISC rate, while simultaneously populating the T₁ state more efficiently.

Quantum Yields and Efficiencies of Photophysical Processes

The efficiency of any photophysical process is quantified by its quantum yield (Φ), which is the ratio of the number of events of interest to the number of photons absorbed. For a this compound, the key quantum yields are those for fluorescence (Φ_F), intersystem crossing (Φ_ISC), and triplet state processes like singlet oxygen generation (Φ_Δ).

The fluorescence quantum yield of zinc tetraphenylporphyrin (B126558) (ZnTPP), a representative monomer, is approximately 0.03. nih.gov In dimers, Φ_F can be quenched due to efficient energy transfer or enhanced ISC. The introduction of heavy bromine atoms is expected to decrease Φ_F significantly. Conversely, the triplet quantum yield (Φ_T) is expected to be high. For many zinc porphyrins, Φ_T is around 90%. acs.org This high efficiency in populating the triplet state makes them excellent photosensitizers.

Spectroscopic Probes for Electronic Interactions (beyond basic characterization)

To unravel the complex and rapid photophysical events occurring in dibromo zinc porphyrin dimers, advanced spectroscopic techniques are indispensable. These methods provide detailed, time-resolved information about the electronic and structural dynamics that follow photoexcitation.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique for monitoring excited-state dynamics on timescales ranging from femtoseconds to nanoseconds. rsc.orgnih.gov In a typical TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the change in absorption. The resulting TA spectrum contains signatures of ground-state bleaching (GSB), stimulated emission (SE) from the excited state, and excited-state absorption (ESA). nih.gov

By analyzing the evolution of these spectral features over time, one can directly track the flow of energy and the population and decay of different excited states. For example, the decay of an ESA signal can be correlated with the rise of an SE signal, providing a direct measure of internal conversion rates. rsc.org In studies of directly coupled zinc porphyrin dimers, TA anisotropy measurements have been used to follow ultrafast energy transfer, which manifests as a rapid decay of the anisotropy on a sub-100 fs timescale. researchgate.net For butadiyne-linked dimers, narrowband pump TA spectroscopy has allowed researchers to selectively excite different ground-state conformers and observe their subsequent structural relaxation and planarization in the excited state on a picosecond timescale. nih.gov This technique is crucial for building a complete kinetic model of the photophysical processes in dibromo zinc porphyrin dimers, from initial excitation to final relaxation. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for probing the excited-state dynamics of porphyrin dimers. The linking of two zinc porphyrin units introduces new decay pathways and alters the lifetimes of the excited states compared to the monomer.

Upon photoexcitation to the second excited singlet state (S2), corresponding to the strong Soret absorption band, zinc porphyrins exhibit complex relaxation dynamics. In monomeric zinc porphyrins like zinc tetraphenylporphyrin (ZnTPP), the S2 state is very short-lived, with lifetimes reported in the low picosecond range (e.g., 1.45 to 2.35 ps) before undergoing internal conversion to the first excited singlet state (S1). researchgate.netacs.orgresearchgate.net The S1 state is the primary source of fluorescence emission and has a much longer lifetime, typically on the nanosecond scale. researchgate.netnih.gov

In dimeric structures, the electronic coupling between the porphyrin units significantly influences these dynamics. For Soret-excited aggregates, the decay can occur on a femtosecond timescale, often through non-radiative pathways. acs.org The S1 state remains the key fluorescent state, but its lifetime and decay characteristics are modulated by the dimer's structure. acs.org For instance, in weakly coupled dimers, an incoherent energy transfer process between the two porphyrin units can be observed, with depolarization times on the order of 1.4 ps. rsc.org In contrast, strongly coupled dimers where the π-electron densities are delocalized over the entire molecule behave as a single quantum system, leading to very different optical characteristics, such as red-shifted emission spectra. rsc.org

Studies on directly meso-meso-linked porphyrin arrays have shown that the radiative coherent length—the extent to which the exciton is delocalized—is estimated to be around 6-8 porphyrin units. nih.gov The fluorescence decay of the S1 state in these dimers can be influenced by factors such as the linking position and solvent polarity. nih.govacs.org For example, the fluorescence lifetime of a subphthalocyanine-Zn porphyrin dimer was found to be 7 ps, a timescale associated with energy transfer from the subphthalocyanine (B1262678) donor to the zinc porphyrin acceptor. nih.gov

Cyclic Voltammetry and Electrochemical Potential Analysis

Cyclic voltammetry (CV) is instrumental in characterizing the redox properties of dibromo zinc porphyrin dimers and quantifying the degree of electronic communication between the constituent porphyrin units. nih.govacs.org While a monomeric porphyrin exhibits a single oxidation event, the electrochemical behavior of a dimer is distinctly different if the two macrocycles are electronically coupled.

The most telling feature in the CV of a coupled porphyrin dimer is the splitting of the first oxidation potential into two separate, well-defined one-electron redox steps. nih.gov This phenomenon is a direct consequence of the electronic interaction between the two porphyrin rings. acs.org The first oxidation generates a delocalized radical cation spread over both porphyrin units (P-P)⁺, and the second oxidation removes another electron to form the dication (P-P)²⁺. The potential difference between these two oxidation events (ΔE) provides a direct measure of the stability of the mixed-valence radical cation and, consequently, the strength of the inter-porphyrin electronic coupling.

For example, electrochemical studies of porphyrin dimers linked by various spacers have consistently shown this potential splitting. nih.govacs.org In some systems, the first oxidation potentials are substantially lowered compared to the monomeric analogue, indicating that the dimer is easier to oxidize. nih.gov For a meso-meso linked zinc porphyrin dimer, the first two oxidation waves were observed to split, confirming electronic communication between the two moieties. acs.org In contrast, a bisacridinium-Zn(II) porphyrin conjugate displayed a two-electron oxidation wave for the porphyrin, which was supported by computational analysis showing two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs). academie-sciences.fr

The electrochemical response can be influenced by the environment; for instance, the formation of a zinc porphyrin dimer on an electrode surface was found to decrease the electrochemical response, likely due to increased hydrophobicity and reduced electrolyte permeability. wiley-vch.de

Supramolecular Assemblies and Molecular Recognition

Self-Assembly Strategies for Higher-Order Structures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded aggregates is a cornerstone of supramolecular chemistry. Dibromo zinc porphyrin dimers utilize several strategies to form such higher-order structures. These methods often rely on the inherent properties of the porphyrin macrocycle and the coordinating zinc metal center. The self-assembly of these dimers at solid-liquid interfaces has been investigated using scanning tunneling microscopy (STM), revealing that all studied dimers form monolayers. mdpi.comnih.gov The stability and internal ordering of these monolayers are dependent on the metal centers within the porphyrins. mdpi.comnih.gov

Coordination-driven self-assembly is a powerful technique for constructing discrete, multi-component supramolecular structures. nih.gov This method leverages the directional and predictable nature of metal-ligand coordination bonds. In the context of zinc porphyrin dimers, the zinc(II) ion serves as a coordination site, readily binding to nitrogenous ligands.

This strategy has been employed to create stable, self-assembled supramolecular triads by using a covalently linked zinc porphyrin dimer and a fulleropyrrolidine functionalized with two pyridine (B92270) entities. elsevierpure.comnih.gov The 'two-point' axial coordination of the pyridine's nitrogen atoms to the zinc centers of the porphyrin dimer results in a stable complex with a large association constant. elsevierpure.comnih.govrsc.org Similarly, multicomponent self-assembly can produce complex structures like porphyrin prisms in a single step by combining multiple unique building blocks with a metal acceptor. nih.gov For instance, rectangular prismatic supramolecular coordination complexes with porphyrin faces can be assembled from a 90° Pt(II) acceptor, a tetrapyridylporphyrin, and dicarboxylate ligands. nih.gov The formation of these self-assembled structures is confirmed through multinuclear NMR spectroscopy and electrospray ionization mass spectrometry. nih.gov

Self-complementary dimers of zinc(II) porphyrins can also be formed through the coordination of the zinc center with oxygen-containing ligands, such as those found in imide groups. researchgate.net This approach has led to the creation of various self-assembled cyclic porphyrin arrays, including tetrameric porphyrin squares and porphyrin boxes, in non-coordinating solvents. researchgate.net

The formation of supramolecular structures can be precisely controlled by the choice of mediating ligands. These ligands bridge multiple porphyrin dimers, dictating the geometry and stability of the resulting assembly. A notable example involves the use of the rigid, bidentate nitrogenous ligand 1,4-diazabicyclo[2.2.2]octane (DABCO).

Studies have shown that zinc porphyrin dimers, covalently linked by a flexible chain, can form a ternary sandwich complex with DABCO. jlu.edu.cn In this arrangement, the DABCO molecule binds within the cavities of the porphyrin dimers. jlu.edu.cn The formation and stability of such complexes are influenced by the length of the flexible linker chain and the molar ratio of the components. jlu.edu.cn This ligand-mediated approach allows for the construction of organized assemblies with tailored properties.

A novel and dynamic method for creating higher-order structures is light-induced solvothermal assembly (LSTA). d-nb.infodntb.gov.ua This technique utilizes laser illumination to generate localized heating and fluid flow, driving the assembly of porphyrin dimers into macroscopically anisotropic structures. d-nb.infodntb.gov.uakyoto-u.ac.jp

In a typical LSTA process, a laser is used to create a vapor bubble on a gold nanofilm substrate submerged in a solution of the porphyrin dimer in a volatile organic solvent. d-nb.info The light-induced fluid flow around this bubble directs the assembly of the dimers into unique, tens-micrometer-sized, petal-like structures. d-nb.infokyoto-u.ac.jp Once the assembly is formed, the solvent is rapidly removed to prevent redissolution, resulting in the irreversible formation of the structures. d-nb.info A key feature of these LSTA-produced assemblies is their macroscopic anisotropy; their optical properties, such as UV-visible extinction and Raman scattering, are dependent on the angle between their growth direction and the polarization of the incident light. d-nb.infokyoto-u.ac.jp

Host-Guest Chemistry and Inclusion Complexes

The well-defined cavities and binding sites of dibromo zinc porphyrin dimers make them excellent hosts for a variety of guest molecules. This host-guest chemistry is characterized by the formation of inclusion complexes, where the guest is encapsulated within the host's structure.

The strained geometry of certain porphyrin dimers allows for strong binding of ditopic guests. The interaction often involves the formation of a host-guest complex where the guest molecule is sandwiched between the two porphyrin rings. This has been observed with guests like DABCO, which binds within the porphyrin cavity. jlu.edu.cn The process of molecular recognition is often studied using techniques like ¹H NMR and UV-Vis spectroscopy. jlu.edu.cn

Understanding the thermodynamic and kinetic parameters of guest binding is crucial for designing and optimizing molecular recognition systems. nih.gov These parameters provide insight into the driving forces behind complex formation and the stability of the resulting host-guest assembly. nih.govnih.gov

The binding of guests to zinc porphyrin dimers has been studied in detail, particularly with the guest molecule DABCO. jlu.edu.cn Thermodynamic parameters such as equilibrium constants (K), as well as enthalpy (ΔH) and entropy (ΔS) changes, have been determined using UV-Vis spectroscopy. jlu.edu.cn For example, the binding of a guest can be driven by favorable enthalpic changes, such as polar interactions, or by entropic gains, such as the release of solvent molecules upon complexation. researchgate.net Computational studies can complement experimental findings by providing a more complete picture of the binding and unbinding processes at a molecular level. nih.gov

Table 1: Thermodynamic Parameters for Guest Binding to a Zinc Porphyrin Dimer

| Guest Molecule | Binding Constant (K) M⁻¹ | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Driving Force |

| Ditopic Guest (e.g., DABCO) | ~ 10⁶ | Large Negative | Less Negative | Enthalpic (Polar Interactions) |

| Hydrophobic Guest (in water) | Variable | Less Negative | Positive | Entropic (Desolvation) & Enthalpic (Dispersion) |

This table presents generalized data based on findings for zinc porphyrin dimer systems. Actual values can vary based on specific structures and conditions. researchgate.net

The kinetics of guest binding, including association (k_on) and dissociation (k_off) rate constants, can be investigated to understand the dynamics of the system. nih.govmdpi.com For some systems, guest binding can induce conformational changes in the host porphyrin dimer, and the kinetics of this isomerization can be accurately studied. mdpi.com

A hallmark of advanced molecular hosts is their ability to bind specific guests with high selectivity. Dibromo zinc porphyrin dimers have demonstrated remarkable specificity in molecular recognition, particularly in the context of chiral recognition.

"Porphyrin tweezer" systems, composed of two zinc porphyrin units, can bind to chiral diamines through nitrogen-zinc coordination. columbia.edu This binding event forms a macrocyclic host-guest complex, and the chirality of the guest induces a specific twist in the porphyrin host. This induced chirality can be detected using circular dichroism (CD) spectroscopy, allowing for the determination of the guest's absolute configuration. columbia.edu The direction of the screw-like formation in the bis(zinc porphyrin) host is dictated by the absolute configuration of the amine guest; (S)-enantiomers typically induce a right-handed screw, while (R)-enantiomers result in a left-handed screw. nih.gov

The degree of selectivity is influenced by the structure of the guest molecule. nih.gov For instance, guests with bulkier substituents at the asymmetric center tend to produce stronger CD signals, indicating a more pronounced chiral induction. nih.gov This high degree of sensitivity allows for the differentiation between even closely related chemical groups, such as methyl and ethyl groups, attached to the guest's chiral center. nih.gov Furthermore, the selectivity of sensors based on porphyrin dimers can be significantly superior to those based on single porphyrin units. nih.gov The specific arrangement of the porphyrin units within the dimer can also influence its selectivity for different ions. nih.gov

Table 2: Chiral Recognition by a Zinc Porphyrin Tweezer

| Chiral Guest | Absolute Configuration | Induced CD Signal |

| Diamine | (S) | Positive |

| Diamine | (R) | Negative |

| Amino Acid Derivative | (S) | Positive |

| Amino Acid Derivative | (R) | Negative |

This table illustrates the general principle of chiral recognition where the sign of the induced CD signal correlates with the absolute configuration of the guest molecule. columbia.edunih.gov

Intermolecular Interactions in Supramolecular Frameworks

The zinc center in each porphyrin unit is poised to coordinate with Lewis basic sites, such as nitrogen atoms in pyridyl groups or amines. rsc.orgmdpi.com This metal-ligand coordination is a powerful directional tool for constructing specific supramolecular structures. For instance, triads of porphyrins can be formed through the intramolecular cooperative coordination of a zinc(II) porphyrin with pyridyl groups on a central tin(IV) porphyrin. mdpi.com This interaction can be strong, with association constants for similar systems reaching values as high as 10⁸ M⁻¹. nih.gov

π-π stacking is another crucial interaction, occurring between the electron-rich aromatic systems of the porphyrin macrocycles. nih.govnih.gov These interactions are significant in stabilizing the face-to-face or offset arrangements of the dimers. The strength of these interactions is sensitive to the distance and orientation between the porphyrin rings. In conjugated porphyrin dimers complexing with fullerene derivatives, π-π interactions between the porphyrin rings and the fullerene guest are a key driving force for complex formation. nih.govacs.org

A systematic study quantifying the interaction energies (IE) in zinc-porphyrin complexes highlights the effect of various structural modifications. The data below illustrates how different forces contribute to the stability of the dimers.

| Porphyrin Derivative | Key Structural Feature | Calculated Interaction Energy (IE) (kcal/mol) | Primary Intermolecular Forces |

|---|---|---|---|

| Zn-Porphyrin | Base Porphyrin with Zinc | -6 to -8 (relative to free-base) | π-π Stacking, Metal Coordination |

| Zn-Chlorin (Keto/Hydroxy groups) | Saturated Pyrrole (B145914) Bond, Functional Groups | ~ -20 (additional stabilization) | π-π Stacking, H-Bonding, Metal-Ligand |

| Directly Linked Zn-Porphyrin Dimers | Covalent Linkage (meso-meso) | Dependent on dihedral angle | Excitonic Coupling, Steric Hindrance |

This table presents generalized data from theoretical studies on zinc-porphyrin derivatives to illustrate the magnitude of various intermolecular interactions. nih.govnih.gov

The interplay of these interactions allows for the precise engineering of supramolecular structures. For example, the geometry of linked dimers, such as the dihedral angle between the porphyrin units, can induce charge-transfer characteristics, influencing the photophysical properties of the assembly. nih.gov In systems designed with crown ethers, the formation of complexes is driven by the complementary interactions of ammonium-crown ether hydrogen bonding and π-π stacking. nih.gov

Chiral Recognition Phenomena in Dimeric Systems

Dimeric zinc porphyrin systems, often described as "molecular tweezers," are highly effective hosts for chiral recognition. columbia.educolumbia.edu They can differentiate between enantiomers of chiral guests, such as amino acids, amines, and alcohols, through the formation of diastereomeric host-guest complexes. nih.govresearchgate.net This recognition ability is critical for applications in stereoselective sensing and separation.

The mechanism of chiral recognition relies on the formation of a 1:1 sandwiched complex, where a bidentate chiral guest binds to the two zinc centers of the porphyrin dimer. columbia.edunih.gov This binding event forces the two achiral porphyrin rings to adopt a specific helical twist (helicity) relative to each other. columbia.edu The direction of this twist—either right-handed or left-handed—is dictated by the absolute configuration of the chiral guest molecule. nih.govacs.org

This induced helicity results in strong exciton (B1674681) coupling between the Soret bands of the two porphyrin chromophores, which can be observed as a characteristic bisignate (two-signed) signal in circular dichroism (CD) spectroscopy. columbia.edunih.gov The sign of this "CD couplet" directly correlates with the absolute configuration of the guest. For example, in certain systems, (S)-enantiomers induce a right-handed screw formation leading to a positive chirality, while (R)-enantiomers produce a left-handed screw and negative chirality. nih.govacs.org